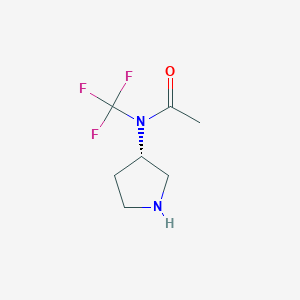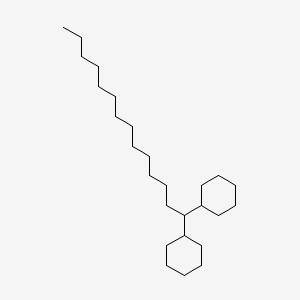
(S)-1-(trifluoromethyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine with a trifluoromethyl group attached to the pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Chiral Resolution: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (S)-enantiomer is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(S)-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(S)-1-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
®-1-(trifluoromethyl)pyrrolidin-3-amine: The enantiomer of the compound with different biological activities.
1-(trifluoromethyl)pyrrolidine: Lacks the amine group, leading to different chemical properties.
3-(trifluoromethyl)pyrrolidine: The trifluoromethyl group is positioned differently, affecting its reactivity.
Uniqueness
(S)-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both the trifluoromethyl group and the amine group, which confer distinct chemical and biological properties.
特性
分子式 |
C5H9F3N2 |
|---|---|
分子量 |
154.13 g/mol |
IUPAC名 |
(3S)-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)10-2-1-4(9)3-10/h4H,1-3,9H2/t4-/m0/s1 |
InChIキー |
DPPCVGSRXBXEAM-BYPYZUCNSA-N |
異性体SMILES |
C1CN(C[C@H]1N)C(F)(F)F |
正規SMILES |
C1CN(CC1N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)

![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
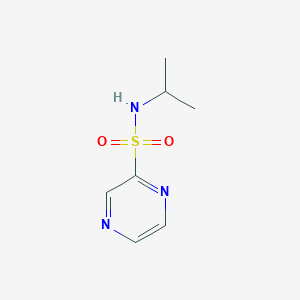
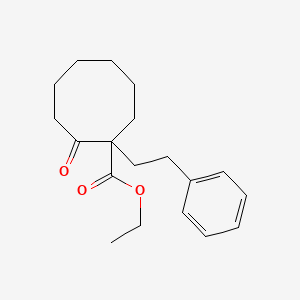
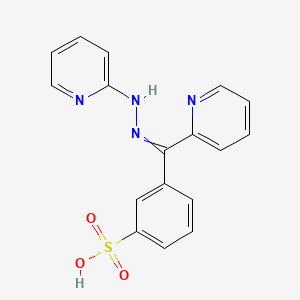
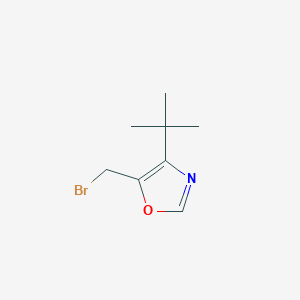

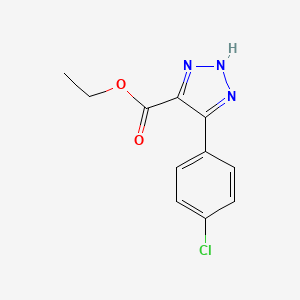
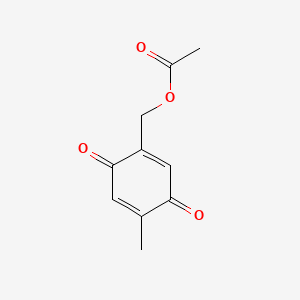
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)
![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
